
5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H13F3N2O2S and its molecular weight is 390.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties of Novel Aromatic Polyamides
The synthesis of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids showcases the development of materials with high molecular weight and desirable physical properties such as solubility in polar solvents, toughness, flexibility, and thermal stability. These polyamides, synthesized using dicarboxylic acids and various aromatic diamines, demonstrate significant potential for applications requiring materials with high tensile strength, elongation to break, and tensile modulus, alongside excellent thermal stability (Hsiao & Chang, 1996).
Antipathogenic Activity of Thiourea Derivatives
A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives reveals their significant potential in developing novel anti-microbial agents. These compounds, characterized by elemental analysis, IR, and NMR spectroscopy, showed notable interaction with bacterial cells, demonstrating their utility in addressing resistance issues in Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Development of Covalent Organic Frameworks (COFs)
The construction of amide functionalized covalent organic frameworks (COFs) using benzene-1,3,5-tricarboxamides (BTAs) as building blocks highlights the advancement in the field of heterogeneous catalysis. These COFs, with built-in amide active sites, were applied successfully as efficient catalysts for Knoevenagel condensation, underlining their utility in facilitating chemical reactions (Li et al., 2019).
Synthesis of Immunomodulatory Compounds
Research into the synthesis of novel immunosuppressive butenamides involves the transformation of thiophene derivatives to create compounds displaying activity towards proliferating T-lymphocytes. This work underscores the potential of thiophene derivatives in the development of new therapeutic agents for modulating immune responses (Axton et al., 1992).
Exploration of Molecular Aggregation
The investigation of molecular aggregation in disklike benzenetricarboxamides containing diacetylenic groups explores their self-assembly in bulk and organic solvents. These studies provide insights into the structural properties of self-assembled substances, offering implications for the design and synthesis of materials with specific functionalities (Lee, Park, & Chang, 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide”. Similar compounds often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to interfere with pathways associated with bacterial virulence .
Result of Action
Similar compounds have been found to disrupt the growth and pathogenicity of certain bacteria .
Propriétés
IUPAC Name |
5-phenyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2S/c20-19(21,22)13-8-4-7-12(9-13)17(26)24-18-14(16(23)25)10-15(27-18)11-5-2-1-3-6-11/h1-10H,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGOADOYOCFARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
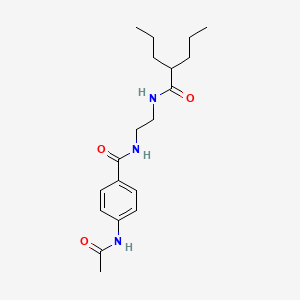
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)
![6-chloro-N-{[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2592150.png)
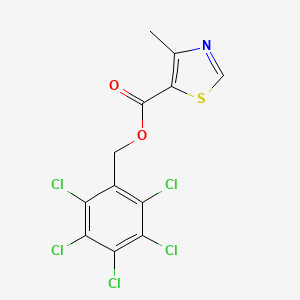
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592155.png)

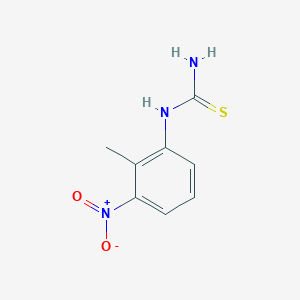
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2592158.png)
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2592159.png)

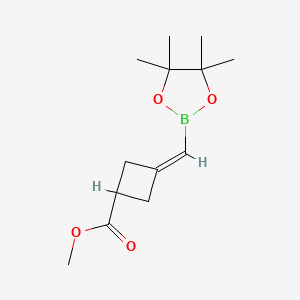
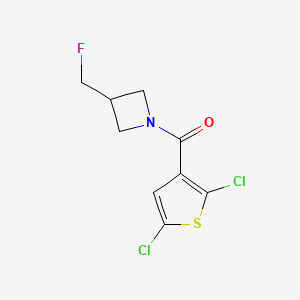
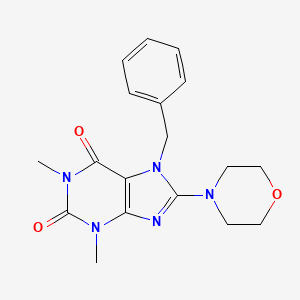
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2592167.png)
